

A Comparative Analysis of Hydroxyethyl Starch and DMSO for Cryopreservation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Cryoprotectant

The long-term storage of viable cells is a cornerstone of biomedical research and the development of cell-based therapies. Cryopreservation, the process of preserving cells at subzero temperatures, is critically dependent on the use of cryoprotective agents (CPAs) that mitigate the damaging effects of ice crystal formation. For decades, dimethyl sulfoxide (DMSO) has been the gold standard CPA. However, concerns about its cellular toxicity have driven the exploration of alternatives, with **hydroxyethyl** starch (HES) emerging as a promising candidate. This guide provides an objective comparison of HES and DMSO, supported by experimental data, to aid researchers in making informed decisions for their specific applications.

Performance Comparison: HES vs. DMSO

Experimental evidence suggests that while DMSO remains a highly effective cryoprotectant, HES, particularly when used in combination with lower concentrations of DMSO, can offer comparable or even superior outcomes with reduced cytotoxicity.

Quantitative Data Summary

The following tables summarize key performance indicators from studies comparing HES and DMSO in the cryopreservation of various cell types.

Table 1: Post-Thaw Cell Viability

Cell Type	Cryoprotectant Solution	Post-Thaw Viability (%)	Reference
Peripheral Blood Stem Cells (PBSC)	10% DMSO	Lower than HES+DMSO	[1]
Peripheral Blood Stem Cells (PBSC)	5% DMSO + 3% HES	Higher than 10% DMSO (p<0.001)	[1]
Mouse Pancreatic Islets (Day 3)	10% DMSO	54.15 ± 20.68	[2]
Mouse Pancreatic Islets (Day 3)	4% HES 130	70.29 ± 11.20	[2]
Mouse Pancreatic Islets (Day 3)	4% HES 200	75.94 ± 5.75	[2]
Human Dermal Fibroblasts (Suspension)	10% DMSO	~85	[3]
Human Dermal Fibroblasts (Suspension)	10% HES	~80	[3]
Human Dermal Fibroblasts (Suspension)	5% DMSO + 5% HES	~90	[3]
Rat Mesenchymal Stem Cells (3 days post-thaw)	10% DMSO	~75	[4]
Rat Mesenchymal Stem Cells (3 days post-thaw)	5% DMSO + 5% HES	~85	[4]

Table 2: Post-Thaw Cell Recovery and Function

| Cell Type | Cryoprotectant Solution | Metric | Outcome | Reference | | :--- | :--- | :--- | :--- | | Peripheral Blood Stem Cells (PBSC) | 10% DMSO | GM-CFU Activity | Lower than HES+DMSO | [1] | | Peripheral Blood Stem Cells (PBSC) | 5% DMSO + 3% HES | GM-CFU Activity | Higher than 10% DMSO (p<0.05) |[1] | | Mouse Pancreatic Islets (Day 3) | 10% DMSO | Islet Recovery | 74.80 \pm 3.25% |[2] | | Mouse Pancreatic Islets (Day 3) | 4% HES 200 | Islet Recovery | 85.31 \pm 1.95% |[2] | | Mouse Pancreatic Islets (Day 3) | 10% DMSO | Glucose-Stimulated Insulin Secretion (Stimulation Index) | 0.38 \pm 0.13 |[2] | | Mouse Pancreatic Islets (Day 3) | 4% HES 130 | Glucose-Stimulated Insulin Secretion (Stimulation Index) | Higher than DMSO |[2] | | Mouse Pancreatic Islets (Day 3) | 4% HES 200 | Glucose-Stimulated Insulin Secretion (Stimulation Index) | Higher than DMSO |[2] |

Experimental Protocols

Detailed methodologies are crucial for reproducible cryopreservation success. Below are representative protocols for using DMSO and a combination of HES and DMSO.

Standard DMSO Cryopreservation Protocol

This protocol is a widely used method for a variety of cell types.

- Cell Preparation: Harvest cells in their exponential growth phase. Perform a cell count and determine viability, which should ideally be above 90%.
- Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 200-300 x g) for 5-10 minutes to pellet the cells.
- Resuspension: Carefully remove the supernatant and resuspend the cell pellet in cold cryopreservation medium containing 10% DMSO to a final cell concentration of 1-5 x 10⁶ cells/mL.
- Aliquoting: Dispense the cell suspension into cryovials.
- Controlled Cooling: Place the cryovials in a controlled-rate freezer or a freezing container (e.g., "Mr. Frosty") that provides a cooling rate of approximately -1°C per minute.
- Storage: Once the vials reach -80°C, transfer them to a liquid nitrogen vapor phase for long-term storage.

Check Availability & Pricing

HES and DMSO Combination Cryopreservation Protocol

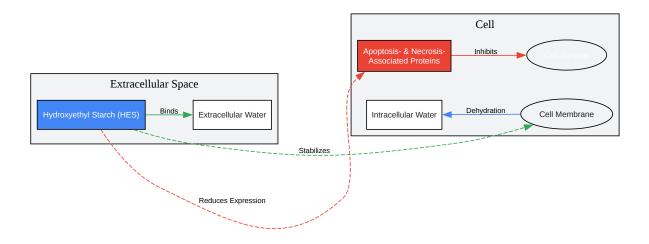
This protocol is adapted from studies on hematopoietic stem cells and demonstrates the use of HES to reduce DMSO concentration.

- Cell Preparation: Isolate and prepare the target cells (e.g., peripheral blood stem cells).
- Cryoprotectant Solution Preparation: Prepare a sterile cryoprotectant solution containing 5%
 DMSO and 3% to 6% HES in a suitable physiological buffer or cell culture medium.[1][5]
- Cell Suspension: Gently mix the cell suspension with an equal volume of the cold cryoprotectant solution.
- Aliquoting: Distribute the final cell suspension into cryopreservation bags or vials.
- Freezing:
 - Mechanical Freezer: Place the samples in a -80°C mechanical freezer. This method offers a simpler, uncontrolled freezing rate.[1]
 - Controlled-Rate Freezer: Alternatively, for more precise control, use a programmed freezer with a cooling rate of -1°C to -2°C per minute down to approximately -40°C, followed by a more rapid cooling to -120°C before transfer to liquid nitrogen.[6]
- Long-Term Storage: Store the cryopreserved samples in the vapor phase of liquid nitrogen.

Mechanisms of Action and Signaling Pathways

The cryoprotective effects of DMSO and HES are mediated through different mechanisms, which in turn affect distinct cellular signaling pathways.

Hydroxyethyl Starch (HES)


HES is a large, non-penetrating polymer that primarily exerts its cryoprotective effects extracellularly. It is thought to work by:

 Dehydration: HES increases the osmotic pressure of the extracellular solution, drawing water out of the cells and reducing the amount of intracellular water available to form damaging ice

crystals.[2]

- Membrane Stabilization: HES is believed to interact with and stabilize the cell membrane,
 protecting it from mechanical stress during freezing and thawing.
- Inhibition of Apoptosis: Studies have shown that HES can reduce the expression of apoptosis- and necrosis-associated proteins, thereby promoting cell survival.[2]

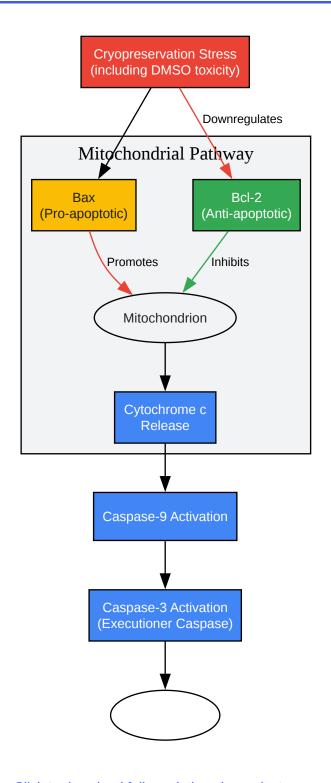
Click to download full resolution via product page

Caption: Mechanism of HES Cryoprotection.

Dimethyl Sulfoxide (DMSO)

DMSO is a small, membrane-permeable molecule that protects cells from the inside. Its mechanisms include:

• Lowering the Freezing Point: DMSO colligatively lowers the freezing point of the intracellular and extracellular solutions, reducing the temperature at which ice crystals form.



- Preventing Intracellular Ice Formation: By replacing intracellular water, DMSO minimizes the formation of large, damaging ice crystals within the cell.
- Induction of Apoptosis: While cryoprotective, DMSO is also known to be toxic and can induce apoptosis. This is a critical consideration in optimizing cryopreservation protocols. The apoptotic signaling cascade initiated by cryopreservation stress, often exacerbated by DMSO, can involve the mitochondrial pathway, with the activation of caspases and changes in the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.

Click to download full resolution via product page

Caption: DMSO and Cryopreservation-Induced Apoptosis.

Conclusion

The choice between HES and DMSO as a cryoprotectant is not a simple one and depends heavily on the cell type and the specific requirements of the downstream application.

- DMSO remains a potent and widely used cryoprotectant, particularly for robust cell lines. However, its inherent toxicity necessitates careful optimization of concentration and exposure time to minimize apoptosis and maximize post-thaw viability and function.
- HES presents a valuable alternative, especially in combination with reduced concentrations
 of DMSO. This approach has been shown to improve cell viability and functional recovery in
 sensitive primary cells and stem cells, likely due to a reduction in overall cytotoxicity. The
 extracellular mechanism of HES offers a complementary protective strategy to the
 intracellular action of DMSO.

For researchers in drug development and cell therapy, where post-thaw cell function and safety are paramount, the use of HES-containing cryopreservation solutions warrants strong consideration. The supporting experimental data indicates that a move towards lower DMSO concentrations, supplemented with HES, can lead to improved outcomes and ultimately, more reliable and effective cell-based products. Further optimization of HES formulations and cryopreservation protocols is a promising avenue for advancing the field of cryobiology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Hydroxyethylstarch in cryopreservation mechanisms, benefits and problems PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The roles of apoptotic pathways in the low recovery rate after cryopreservation of dissociated human embryonic stem cells PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple and Highly Effective Method for Slow-Freezing Human Pluripotent Stem Cells Using Dimethyl Sulfoxide, Hydroxyethyl Starch and Ethylene Glycol | PLOS One [journals.plos.org]
- 4. Chemical approaches to cryopreservation PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhanced Cellular Cryopreservation by Biopolymer-Associated Suppression of RhoA/ROCK Signaling Pathway - ProQuest [proquest.com]
- 6. evidence.biolifesolutions.com [evidence.biolifesolutions.com]
- To cite this document: BenchChem. [A Comparative Analysis of Hydroxyethyl Starch and DMSO for Cryopreservation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10761427#validation-of-hydroxyethyl-starch-as-a-cryoprotectant-versus-dmso]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com